An In-depth Technical Guide to Aldicarb-oxime: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to Aldicarb-oxime: Chemical Structure, Properties, and Synthesis
Introduction
Aldicarb-oxime, systematically known as (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine, is a crucial chemical intermediate in the synthesis of the carbamate (B1207046) pesticide, Aldicarb.[1][2] While not an active pesticide itself, its purity and properties are paramount to the efficacy and safety profile of the final Aldicarb product.[2] This guide provides a comprehensive overview of Aldicarb-oxime, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. It covers its chemical structure, physicochemical properties, role in synthesis, and relevant experimental protocols.
Chemical Identity and Structure
Aldicarb-oxime is an aliphatic aldoxime and a methyl sulfide.[1] It is the result of the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine.[1]
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IUPAC Name: (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine[1]
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Synonyms: 2-methyl-2-(methylthio)propionaldehyde oxime, Temik Oxime[5][6][7]
Physicochemical Properties
Aldicarb-oxime is a clear, colorless, viscous liquid with a characteristic unpleasant sulfurous or musty odor.[1][5][7] Below 15-21°C, it can condense into colorless crystals.[7] It is sensitive to heat and may decompose with prolonged exposure to moisture.[1][5]
Table 1: Physicochemical Data for Aldicarb-oxime
| Property | Value | Source(s) |
| Molecular Weight | 133.21 g/mol | [3][5] |
| Appearance | Clear, colorless, viscous liquid; Oily liquid | [1][3][5] |
| Melting Point | 21.1°C (70°F) | [1][4][5] |
| Boiling Point | 210°C (410°F) at 760 mmHg (with partial decomposition) | [1][4][5][6] |
| Density | 1.05 g/cm³ at 20°C | [1][4][6] |
| Water Solubility | 10 to 50 mg/mL at 20°C (68°F) | [1][4][6] |
| Vapor Pressure | < 0.1 mmHg at 20°C (68°F); 0.076 mmHg at 25°C | [1][4][5] |
| Flash Point | 81.1°C to 118°C (178°F to 244.4°F) | [1][4][5] |
| Autoignition Temp. | 285°C (545°F) | [1][4] |
| Storage Temperature | 0-6°C; -20±5°C | [3][5] |
Synthesis and Mechanism of Action
Aldicarb-oxime's primary industrial use is as a precursor in the final step of synthesizing Aldicarb, a potent systemic insecticide, nematicide, and acaricide.[1][2][8] The synthesis involves the reaction of Aldicarb-oxime with methyl isocyanate.[1][2]
Caption: Workflow for the synthesis of Aldicarb.
The resulting product, Aldicarb, functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.[8] By reversibly binding to AChE, Aldicarb allows acetylcholine to accumulate, leading to overstimulation of nerves and muscles, paralysis, and ultimately death of the target pest.[9] This inhibition is reversible, with a half-life of 30-40 minutes in vitro.[10][11]
Caption: Aldicarb inhibits AChE, causing acetylcholine buildup.
Metabolism of Aldicarb
Once in a biological system, Aldicarb is rapidly metabolized through oxidation and hydrolysis.[9][12] The primary metabolic pathway involves the oxidation of the sulfur atom to form Aldicarb sulfoxide (B87167), which is then more slowly oxidized to Aldicarb sulfone.[10][12] Both Aldicarb sulfoxide and sulfone are also potent cholinesterase inhibitors.[12][13] Detoxification occurs via hydrolysis of the carbamate ester bond, yielding less toxic compounds such as Aldicarb oxime, oxime sulfoxide, and their corresponding nitriles.[8][10][14]
Caption: Aldicarb metabolism involves both toxification and detoxification.
Experimental Protocols
This protocol outlines the general industrial synthesis of Aldicarb.[1]
Objective: To synthesize Aldicarb via the reaction of Aldicarb-oxime with methyl isocyanate.
Materials:
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Aldicarb-oxime
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Methyl isocyanate
-
Trimethylamine (B31210) (ME₃-N) or other suitable catalyst
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Inert solvent (e.g., acetonitrile)[15]
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Reaction vessel equipped with stirring and temperature control
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Inert carrier material (e.g., corn cob grits) and a binder for formulation[1]
Procedure:
-
In a suitable reaction vessel, dissolve Aldicarb-oxime in an inert solvent.
-
Add the inert carrier material (if preparing a granular formulation) and binder to the mixture.
-
Under controlled temperature and constant agitation, slowly add methyl isocyanate to the reaction mixture. This reaction is exothermic and requires careful monitoring.
-
Introduce a catalytic amount of trimethylamine to facilitate the reaction.[1]
-
Allow the reaction to proceed to completion. The reaction progress can be monitored using an appropriate analytical technique such as HPLC.
-
Upon completion, the solvent may be removed, and the resulting product (Aldicarb formulated on the carrier) is processed for packaging.
Safety Precautions: Aldicarb and its precursors, particularly methyl isocyanate, are extremely toxic.[15] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
This protocol is based on established gas chromatography/mass spectrometry (GC/MS) methods for analyzing Aldicarb and its degradation products in environmental samples.[16][17]
Objective: To quantify the concentration of Aldicarb-oxime in a water sample.
Materials:
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Water sample
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Aldicarb-oxime analytical standard
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Chloroform (B151607) (for extraction)
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Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
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Short capillary column suitable for thermally labile compounds
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Methane (B114726) or isobutane (B21531) for chemical ionization (CI)
Procedure:
-
Sample Extraction:
-
Take a known volume of the water sample.
-
Perform a liquid-liquid extraction by adding chloroform to the sample in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (chloroform) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen to a small, known volume.
-
-
GC/MS Analysis:
-
Inject a precise volume of the concentrated extract into the GC/MS system.
-
GC Conditions: Utilize a short capillary column and a temperature program optimized to separate Aldicarb-oxime without thermal degradation.
-
MS Conditions: Operate the mass spectrometer in chemical ionization (CI) mode using methane or isobutane as the reagent gas to minimize fragmentation and enhance molecular ion detection.[16]
-
-
Quantification:
-
Prepare a calibration curve by running a series of known concentrations of the Aldicarb-oxime analytical standard.
-
Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration. The limit of detection for Aldicarb-oxime using this method can be in the low nanogram range.[16]
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Conclusion
Aldicarb-oxime is a pivotal component in the production of Aldicarb, one of the most effective carbamate pesticides. Its chemical and physical properties dictate the conditions for its handling, storage, and reaction. Understanding its role in the synthesis of Aldicarb, the subsequent mechanism of cholinesterase inhibition, and the metabolic pathways is essential for professionals in the agrochemical and environmental science fields. The provided protocols offer a foundational framework for its synthesis and analytical detection, highlighting the need for stringent safety measures due to the high toxicity of the associated compounds.
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